5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a thiophene substituent.
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have a high impact in medicinal chemistry and have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets, leading to changes that contribute to their medicinal properties .
Biochemical Pathways
Given the reported anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that these compounds may influence pathways related to cell proliferation and enzyme function .
Result of Action
Based on the known properties of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that these compounds may have potential anticancer effects and enzymatic inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with β-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through an initial addition-elimination mechanism, followed by cyclization to form the fused ring system . Common reagents include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts such as palladium or copper complexes .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using halogenating agents or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized to enhance their biological activity or material properties .
Scientific Research Applications
5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique thiophene substituent, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as kinase inhibition, where the thiophene ring can enhance binding affinity and selectivity .
Properties
IUPAC Name |
5,7-dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-6-9(2)15-12(13-8)7-10(14-15)11-4-3-5-16-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRUBLXJWVITRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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